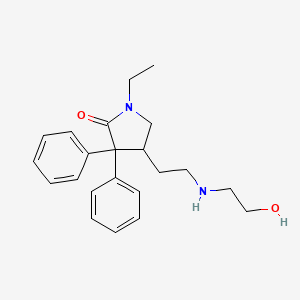
5-Chloro-2-(4-ethylphenoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-(4-ethylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.72 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14ClNO . The compound consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it, and an amine group attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Innovative synthesis methods have been explored for aniline derivatives. For example, Wen Zi-qiang (2007) demonstrated a high-yield synthesis process for a chloro-aniline derivative, showcasing the potential for efficient production of similar compounds (Wen Zi-qiang, 2007).
- Chemical Characterization and Properties : The spectroscopic characterization of N-phenoxyethylanilines and similar compounds has been conducted to understand their vibrational, geometrical, and electronic properties, providing insights into their potential applications in various fields (Finazzi et al., 2003).
Environmental and Biological Interactions
- Toxicity Assessment : Studies like the embryonic development assay with Daphnia magna have been used to evaluate the toxicity of aniline derivatives, contributing to environmental safety and regulatory compliance (Abe et al., 2001).
- Biotransformation Studies : Research on the metabolic transformation of aniline derivatives, such as the study by Kolar & Schlesiger (1975), provides valuable information on their behavior and breakdown in biological systems (Kolar & Schlesiger, 1975).
Application in Material Science
- Polymer Synthesis : Aniline derivatives have been used in the synthesis of novel polymers, as demonstrated by Shahhosseini et al. (2016), indicating their utility in creating new materials with specific properties (Shahhosseini et al., 2016).
Quantum Chemistry and Corrosion Inhibition
- Quantum Chemical Studies : Research into the quantum chemical properties of aniline derivatives, as conducted by Udhayakala et al. (2013), can reveal their potential as corrosion inhibitors, highlighting their significance in industrial applications (Udhayakala et al., 2013).
Pharmaceutical Research
- Synthesis of Drug Metabolites : Kenny et al. (2004) explored the synthesis of metabolites of diclofenac, an anti-inflammatory drug, using aniline derivatives. This research is crucial in understanding drug metabolism and potential idiosyncratic reactions (Kenny et al., 2004).
Eigenschaften
IUPAC Name |
5-chloro-2-(4-ethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOCMIYLDBQJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
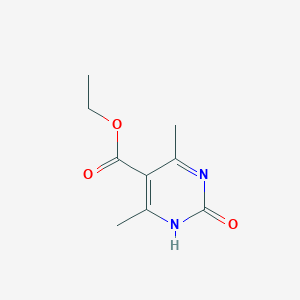
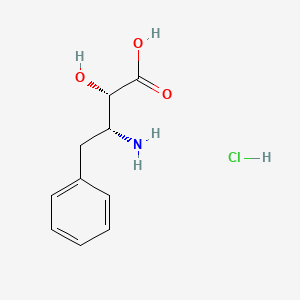
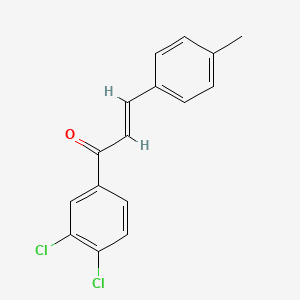
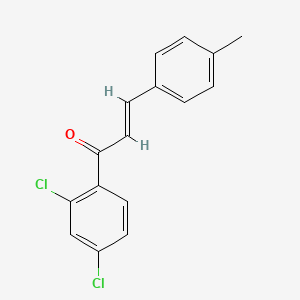
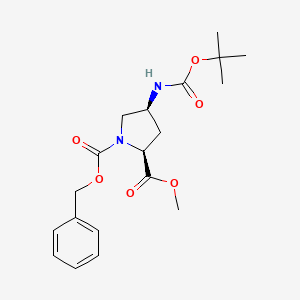
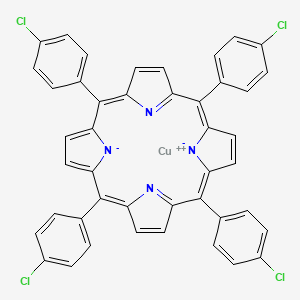
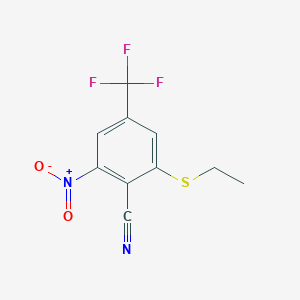

![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)
